molecular formula C21H18BrN3O2 B11032273 2-acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

2-acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11032273
M. Wt: 424.3 g/mol
InChI Key: NUXYOHGGGUAGCS-UHFFFAOYSA-N
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Description

2-Acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic β-carboline derivative characterized by a complex fused-ring system. Key structural features include:

  • A spiro junction connecting a β-carboline core (tetrahydroisoquinoline) to a modified indole ring.
  • Substituents: 5'-bromo, 1'-methyl, and 2-acetyl groups, which influence electronic properties and binding interactions.
  • Molecular formula: C₂₁H₁₈BrN₃O₂ (inferred from structural analogs in –2).

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

2-acetyl-5'-bromo-1'-methylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C21H18BrN3O2/c1-12(26)25-10-9-15-14-5-3-4-6-17(14)23-19(15)21(25)16-11-13(22)7-8-18(16)24(2)20(21)27/h3-8,11,23H,9-10H2,1-2H3

InChI Key

NUXYOHGGGUAGCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5’-bromo-1’-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure.

    Spirocyclization: The spiro linkage is formed by reacting the beta-carboline derivative with an indole derivative under conditions that promote cyclization, such as heating in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves acetylating the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be important to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, the compound’s beta-carboline core is of interest due to its potential neuropharmacological activities. Studies have explored its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders.

Medicine

In medicine, derivatives of this compound are investigated for their anticancer, antiviral, and antimicrobial properties. The spiro linkage and the presence of the indole moiety contribute to its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-acetyl-5’-bromo-1’-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets. The beta-carboline core can interact with neurotransmitter receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

1′-Allyl-5′-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[β-carboline-1,3′-indol]-2′(1′H)-one ()

Property Target Compound Analogue ()
Molecular Formula C₂₁H₁₈BrN₃O₂ C₂₂H₂₀BrN₃O₂
Substituents 5'-Br, 1'-Me, 2-Acetyl 5'-Br, 6-OMe, 1'-Allyl
Molecular Weight ~448.3 g/mol 438.3 g/mol
Key Differences Acetyl enhances electron-withdrawing effects Allyl and methoxy groups increase steric bulk and lipophilicity

Functional Implications :

  • The acetyl group in the target compound may improve metabolic stability compared to the allyl group in ’s analogue .
  • Methoxy substitution () could enhance π-π stacking in protein binding, but this is absent in the target compound.

(1R)-5′-Bromo-1′-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3′-indol]-2′(1′H)-one ()

Property Target Compound Analogue ()
Stereochemistry Undefined (3R) configuration
Substituents 2-Acetyl No acetyl group
Bioactivity Clues Acetyl may modulate kinase inhibition (hypothetical) Chiral center could influence enantioselective receptor binding

Structural Insights :

1-Acetyl-5-bromo-1,2-dihydro-3H-indol-3-one ()

Property Target Compound Analogue ()
Core Structure Spiro β-carboline-indole Simple indolone scaffold
Molecular Formula C₂₁H₁₈BrN₃O₂ C₁₀H₈BrNO₂
Functional Groups Bromo, acetyl, methyl Bromo, acetyl

Pharmacological Contrast :

  • The spirocyclic framework in the target compound likely confers greater rigidity and selectivity for biological targets compared to ’s simpler indolone derivative .

6-Bromo-3-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one ()

Property Target Compound Analogue ()
Substituents Spiro system, acetyl Ethoxyphenylimino, methyl
Molecular Weight ~448.3 g/mol 359.2 g/mol
Predicted pKa N/A 8.40 ± 0.20 (basic)

Electronic Effects :

  • The ethoxy-phenylimino group in introduces strong electron-donating effects, contrasting with the acetyl group’s electron-withdrawing nature in the target compound .

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